molecular formula C6H13N B1348786 2-Cyclopropylpropan-2-amine CAS No. 172947-13-6

2-Cyclopropylpropan-2-amine

Cat. No. B1348786
M. Wt: 99.17 g/mol
InChI Key: OOXIEUXBOSSXJM-UHFFFAOYSA-N
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Description

2-Cyclopropylpropan-2-amine is a chemical compound with the molecular formula C6H13N . It has a molecular weight of 99.174 g/mol . The compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Cyclopropylpropan-2-amine consists of six carbon atoms, thirteen hydrogen atoms, and one nitrogen atom . The exact mass of the molecule is 99.104797 .


Chemical Reactions Analysis

Amines, including 2-Cyclopropylpropan-2-amine, can undergo various chemical reactions. These include alkylation, acylation, and elimination reactions . Alkylation involves the reaction of amines with a primary alkyl halide, while acylation involves a nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyclopropylpropan-2-amine include a density of 0.9±0.1 g/cm3, a boiling point of 117.5±8.0 °C at 760 mmHg, and a flash point of 18.7±13.3 °C . The compound has a LogP value of 0.93, indicating its lipophilicity .

Scientific Research Applications

Application

“2-Cyclopropylpropan-2-amine” is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines .

Method of Application

The process involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity. The synthesis starts from prochiral ketones .

Results

After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% enantiomeric excess (ee), while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Organic Chemistry

Application

“2-Cyclopropylpropan-2-amine” is used in the preparation of chiral enantioenriched densely substituted cyclopropyl azoles, amines, and ethers .

Method of Application

The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .

Results

Enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives possessing three stereogenic carbon atoms in a small cycle are obtained via the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes .

Carbon Capture and Storage

Application

“2-Cyclopropylpropan-2-amine” can be used in the development of amine functionalized adsorbents for CO2 capture .

Method of Application

Amine-based solid adsorbents have been widely investigated for adsorptive removal of CO2. This class of materials offers great potential for replacing the current energy-intensive amine scrubbing technology .

Results

These materials have shown significant promise in efficiently capturing CO2 from various gaseous streams .

Carbon Capture and Utilisation

Application

“2-Cyclopropylpropan-2-amine” can be used in the application of amine-based materials for carbon capture and utilisation .

Method of Application

Amine and polyamine-based materials are used as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction .

Results

These materials have been shown to enable the capture of CO2 from dilute sources and conversion into higher-value products .

Material-binding Peptides

Application

“2-Cyclopropylpropan-2-amine” can be used in the development of material-binding peptides (MBPs) for applications such as plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .

Method of Application

The process involves the use of “2-Cyclopropylpropan-2-amine” in the synthesis of MBPs. These peptides have a high affinity for specific materials and can be used to functionalize surfaces or create new materials .

Results

The use of “2-Cyclopropylpropan-2-amine” in the synthesis of MBPs has shown promise in various applications, including plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .

Biomedical Applications

Application

“2-Cyclopropylpropan-2-amine” can be used in the development of chitosan and its derivatives for various biomedical applications .

Method of Application

Chitosan, a versatile biopolymer derived from chitin, has garnered significant attention in various biomedical applications due to its unique properties, such as biocompatibility, biodegradability, and mucoadhesiveness .

Results

Chitosan and its derivatives have diverse applications in the antibacterial, anticancer, wound healing, and tissue engineering fields .

properties

IUPAC Name

2-cyclopropylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6(2,7)5-3-4-5/h5H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXIEUXBOSSXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylpropan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RB Clark, M He, Y Deng, C Sun, CL Chen… - Journal of Medicinal …, 2013 - ACS Publications
The C-8 position of the tetracyclines has been largely underexplored because of limitations in traditional semisynthetic techniques. Employing a total synthetic approach allowed for …
Number of citations: 14 pubs.acs.org

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